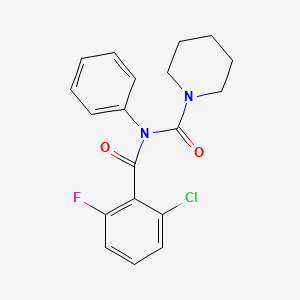

5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

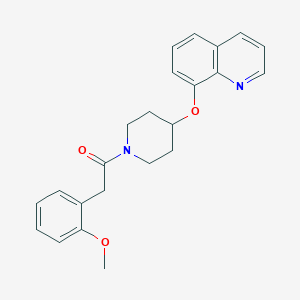

5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline is a chemical compound with the molecular formula C15H8ClFN2O3 and a molecular weight of 318.69 . It is a solid substance .

Synthesis Analysis

The synthesis of fluorinated quinolines, like this compound, involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H8ClFN2O3/c16-11-4-6-14 (15-10 (11)2-1-7-18-15)22-13-5-3-9 (17)8-12 (13)19 (20)21/h1-8H .Chemical Reactions Analysis

Fluorinated quinolines, such as this compound, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . They can also undergo nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 318.69 .Scientific Research Applications

Quinoline-Containing Calixarene Fluoroionophores

The study by Casnati et al. (2003) highlights the application of a similar quinoline derivative in creating efficient fluoroionophores. By appending the 8-alkoxy-5-chloroquinoline fluorophore to a calix[4]arene triamide, researchers developed ligands that exhibited selectivity for sodium and strontium ions among alkali and alkaline earth metal ions. These findings underscore the potential of quinoline derivatives in detecting and analyzing specific metal ions in various settings, from environmental monitoring to biochemical research (Casnati et al., 2003).

Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Azole-Quinoline Based Fluorophores

Padalkar and Sekar (2014) synthesized quinoline derivatives that showcased unique photophysical behaviors, highlighting their potential as ESIPT-based fluorophores. These compounds exhibited dual emissions and large Stokes' shifts, suggesting their utility in fluorescence spectroscopy and imaging applications. The study demonstrates the versatility of quinoline derivatives in developing new materials for advanced optical and electronic devices (Padalkar & Sekar, 2014).

Synthesis and Pharmacological Activity of Chromeno-Quinolines

Hegab et al. (2007) explored the synthesis of chromeno[4,3-b]quinolines from β-chloro carboxyaldehydes and aniline derivatives, resulting in compounds with significant anti-inflammatory activity. Although this study touches on pharmacological activities, it also emphasizes the chemical diversity and synthetic accessibility of quinoline derivatives for various applications beyond pharmacology (Hegab et al., 2007).

Novel Quinoline Derivatives as c-Met Kinase Inhibitors

Li et al. (2013) described the synthesis of 4-(2-fluorophenoxy)quinoline derivatives that exhibited potent in vitro activities against c-Met kinase, a critical enzyme in cancer progression. By identifying structural features conducive to antitumor activity, this research contributes to the development of targeted cancer therapies, showcasing the role of quinoline derivatives in medicinal chemistry (Li et al., 2013).

Safety and Hazards

The safety information for 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . It is recommended to handle this compound under inert gas and protect it from moisture .

properties

IUPAC Name |

5-chloro-8-(4-fluoro-2-nitrophenoxy)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClFN2O3/c16-11-4-6-14(15-10(11)2-1-7-18-15)22-13-5-3-9(17)8-12(13)19(20)21/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTOOGBUCYDVNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC3=C(C=C(C=C3)F)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2651058.png)

![2-ethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2651061.png)

![2-chloro-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2651063.png)

![3-((5-(isopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2651065.png)

![6-Cyclopropyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2651068.png)

![N-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2651072.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(but-2-enamido)benzofuran-2-carboxamide](/img/structure/B2651073.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2651075.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2651077.png)